

# In Vivo Profile of T-0156: A Potent and Selective PDE5 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: T-0156

Cat. No.: B15577046

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

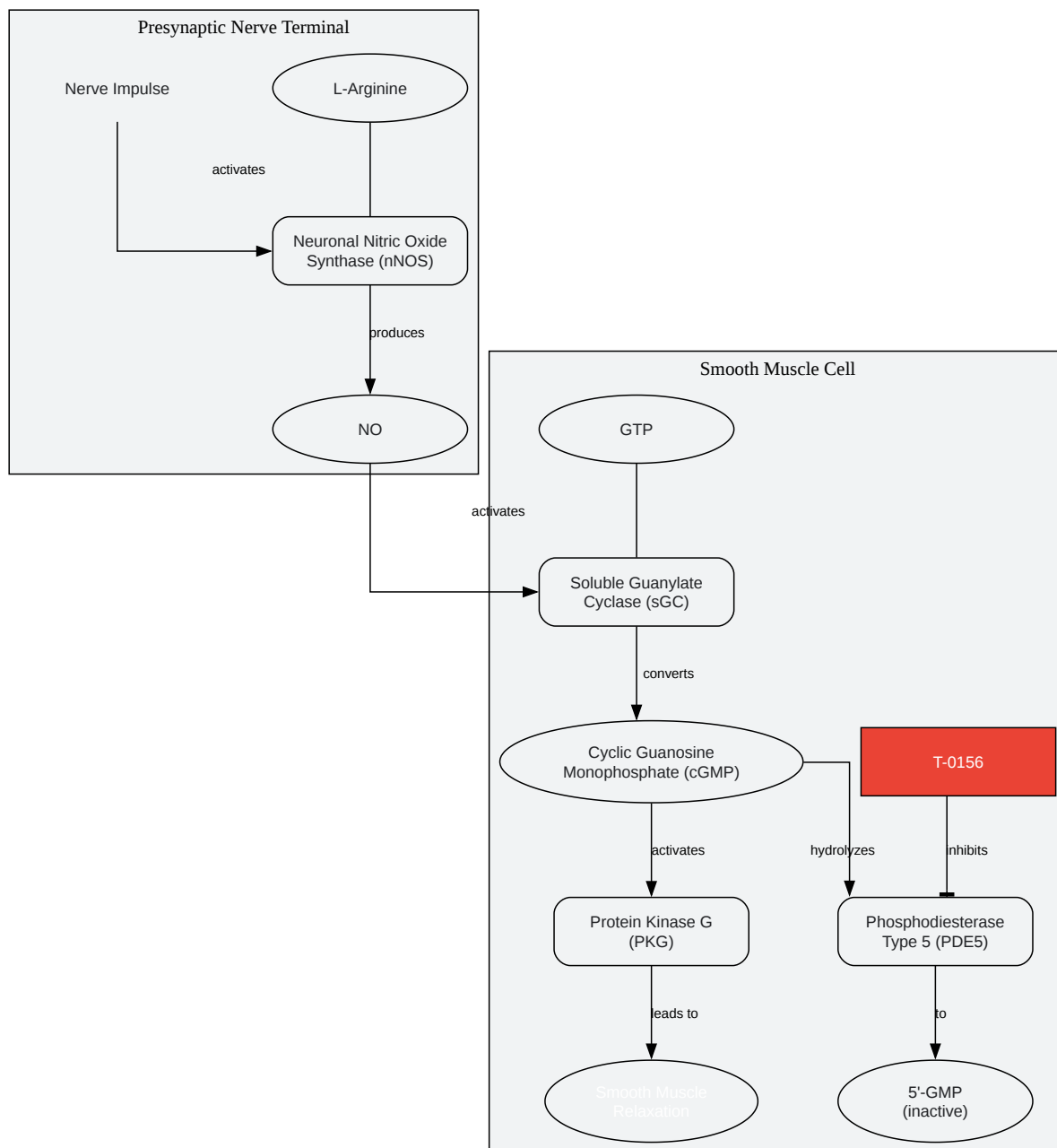
This technical guide provides a comprehensive overview of the in vivo studies involving **T-0156**, a highly potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information presented herein is compiled from published scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug development.

## Introduction to T-0156

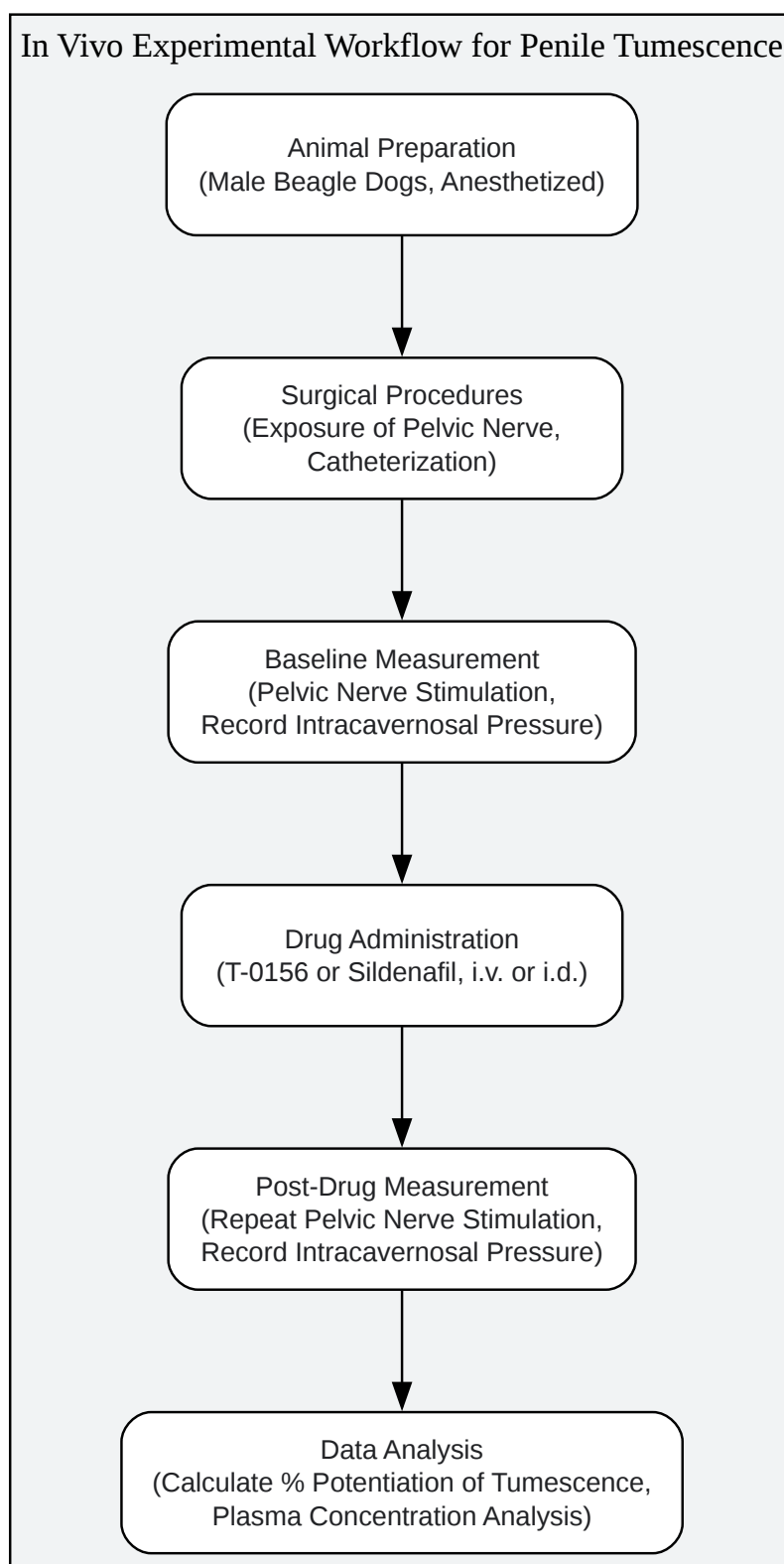
**T-0156** is a small molecule inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By selectively inhibiting PDE5, **T-0156** enhances the effects of nitric oxide (NO), a key mediator of smooth muscle relaxation and vasodilation. This mechanism of action makes **T-0156** a subject of interest for therapeutic applications where potentiation of the NO/cGMP pathway is desired, such as in the treatment of erectile dysfunction.

## Mechanism of Action: The NO/cGMP Signaling Pathway

The primary mechanism of action of **T-0156** involves the inhibition of PDE5 within the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This pathway is fundamental to smooth muscle relaxation.



## In Vivo Experimental Workflow for Penile Tumescence

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)